
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine is an organic compound with a complex structure that includes a nitrophenoxy group attached to a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine typically involves multiple steps. One common method starts with the reaction of 2-methyl-4-nitrophenol with 4-chloro-2-nitropyridine under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and hydrogenation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves using readily available raw materials and mild reaction conditions to ensure scalability and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the nitrophenoxy group, which can participate in hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methyl-4-nitrophenoxy)phenol: This compound shares the nitrophenoxy group but lacks the tetrahydropyridine ring.
4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine: Similar in structure but with a different ring system
Uniqueness
4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine is unique due to its combination of the nitrophenoxy group and the tetrahydropyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
4-(2-methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-9(15(16)17)2-3-11(8)18-10-4-5-14-12(13)7-10/h2-3,6,10H,4-5,7H2,1H3,(H2,13,14) |
Clave InChI |
ZRUSRTJYCQXINR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCN=C(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



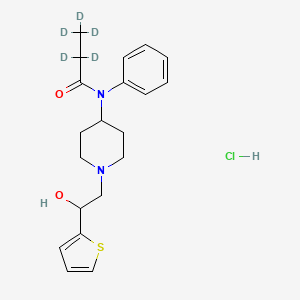
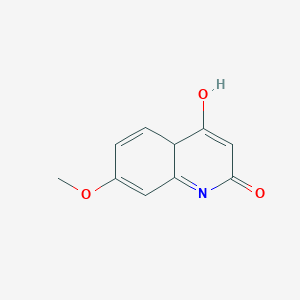
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)
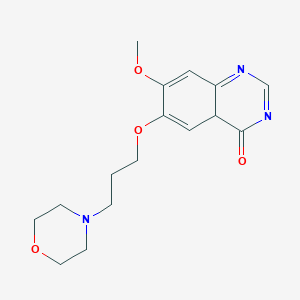


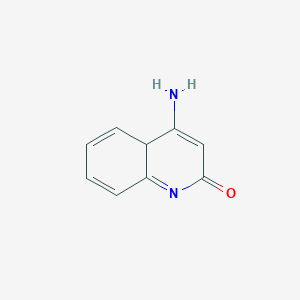

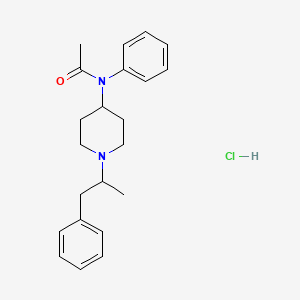
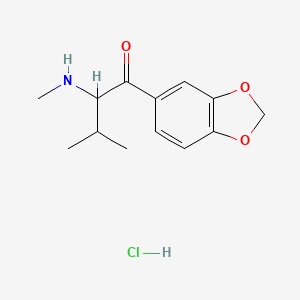
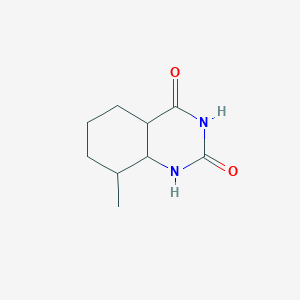
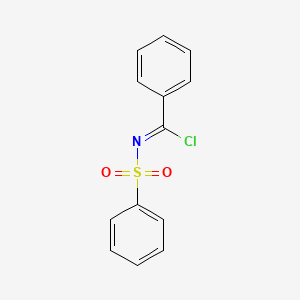
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)
